2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARELLQRYXAQYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383807 | |
| Record name | 2-[4-(2-fluorobenzyl)piperazino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215654-93-6 | |
| Record name | 4-[(2-Fluorophenyl)methyl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215654-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-fluorobenzyl)piperazino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 2 Fluorobenzyl Piperazino Ethan 1 Ol
Retrosynthetic Approaches to the Core Structure of the Chemical Compound
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol, the primary disconnections are the C-N bonds of the piperazine (B1678402) nitrogens.
Two logical retrosynthetic pathways emerge:
Pathway A: This approach involves a stepwise N-alkylation of the piperazine ring. The first disconnection at the N4-benzyl bond suggests 1-(2-hydroxyethyl)piperazine and a 2-fluorobenzyl halide as the immediate precursors. The second disconnection at the N1-ethyl bond of the resulting intermediate breaks it down to piperazine and an ethanol (B145695) synthon (e.g., 2-chloroethanol (B45725) or ethylene (B1197577) oxide). This is often the most practical route due to the commercial availability of the key intermediates.
Pathway B: An alternative strategy involves disconnecting both N-substituents simultaneously. This points to piperazine, a 2-fluorobenzyl electrophile, and an ethanol electrophile as the three primary components. However, this method poses significant challenges in controlling selectivity, as competitive di-alkylation at the same nitrogen or cross-reaction can lead to a complex mixture of products. researchgate.net A variation involves using a diamine precursor that is cyclized to form the piperazine ring late in the synthesis. researchgate.netnih.gov

Conventional Synthetic Strategies for Piperazine Functionalization
The functionalization of the piperazine scaffold is a well-established field in medicinal chemistry, with several reliable methods for N-alkylation. rsc.org The majority of piperazine-containing compounds feature substituents exclusively at the nitrogen positions, highlighting the prevalence of these techniques. researchgate.netdoaj.org
Nucleophilic substitution is a cornerstone of piperazine chemistry. researchgate.net This strategy typically involves the reaction of a piperazine nitrogen atom, acting as a nucleophile, with an alkyl halide electrophile. ambeed.com For the synthesis of the title compound, the most direct application of this method is the reaction of 1-(2-hydroxyethyl)piperazine (also known as N-(2-hydroxyethyl)piperazine) with 2-fluorobenzyl chloride . nih.gov
This reaction is typically performed in the presence of a base (e.g., potassium carbonate or triethylamine) to scavenge the hydrogen chloride byproduct and in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction proceeds via a standard SN2 mechanism.
Table 1: Representative Conditions for Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 1-(2-hydroxyethyl)piperazine | 2-Fluorobenzyl chloride | K₂CO₃ | Acetonitrile | Reflux | ambeed.com |
| Piperazine | 2-Fluorobenzyl chloride | Na₂CO₃ | Acetonitrile | Room Temp. | researchgate.net |
| 1-Boc-piperazine | Alkyl Halide | K₂CO₃ | Acetone | Reflux | researchgate.net |
Reductive amination offers an alternative and highly efficient route for N-alkylation, particularly when the corresponding aldehyde is readily available. mdpi.comresearchgate.net This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the target amine.
In the context of synthesizing this compound, this protocol would involve reacting 1-(2-hydroxyethyl)piperazine with 2-fluorobenzaldehyde (B47322) . Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.net An advantage of reductive amination is that it avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with halides. researchgate.net
Table 2: Common Reagents for Reductive Amination
| Amine | Carbonyl | Reducing Agent | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| 1-(2-hydroxyethyl)piperazine | 2-Fluorobenzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) or Dichloroethane (DCE) | Room Temperature | mdpi.comnih.gov |
| Piperazine Derivative | Aldehyde | NaBH₃CN | Methanol (MeOH) | Acidic pH | researchgate.net |
| Secondary Amine | Aldehyde | Zirconium Borohydride Complex | Diethyl ether | Room Temperature | researchgate.net |
Direct alkylation of the parent piperazine ring with two different electrophiles is a feasible but more complex approach. ambeed.com The primary challenge is controlling the selectivity to obtain the desired N,N'-disubstituted product over the N-mono-substituted and N,N-disubstituted (geminal) products.
A common strategy to overcome this is the use of a protecting group. researchgate.net For instance, piperazine can first be mono-protected with a tert-butoxycarbonyl (Boc) group. The remaining free nitrogen can then be alkylated with 2-fluorobenzyl chloride. Following this, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid), and the newly freed nitrogen is subsequently alkylated with a suitable ethanol synthon like 2-chloroethanol or ethylene oxide to yield the final product.
The success of the aforementioned strategies relies on the availability of key precursor intermediates.
2-Fluorobenzyl Moiety : The primary precursor is 2-fluorobenzyl chloride . sigmaaldrich.com It is a reactive electrophile suitable for both nucleophilic substitution and as a precursor to 2-fluorobenzaldehyde for reductive amination. cymitquimica.com It can be synthesized by the chlorination of 2-fluorotoluene (B1218778) using molecular chlorine under UV irradiation or by reacting 2-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). prepchem.comgoogle.com
Ethanol Moiety : The key intermediate 2-(1-Piperazinyl)ethanol is a commercially available compound. sigmaaldrich.com It can be synthesized by the reaction of piperazine with ethylene oxide or by the alkylation of piperazine with 2-chloroethanol. google.com The synthesis of related 2-piperidineethanol (B17955) derivatives has been achieved through the catalytic hydrogenation of the corresponding 2-pyridineethanol compounds. google.com
Advanced Synthetic Techniques and Green Chemistry Considerations
While conventional methods are robust, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes.
Recent advances in piperazine synthesis have focused on C-H functionalization of the piperazine ring itself, often using photoredox catalysis. mdpi.comnih.govencyclopedia.pub These methods, while powerful for creating carbon-substituted piperazines, are less commonly applied for the standard N-alkylation required for the title compound.
In the realm of green chemistry, several considerations can be applied to the synthesis of this compound: researchgate.net
Solvent Choice : Utilizing greener solvents like ethanol, where feasible, can significantly reduce the environmental impact of the synthesis. mdpi.com
Catalyst-Free Reactions : Some nucleophilic substitutions can be carried out under thermal conditions without a catalyst, simplifying purification and reducing waste.
One-Pot Reactions : Reductive amination is an excellent example of a one-pot reaction that improves atom economy and process efficiency by avoiding the isolation of intermediates. researchgate.net
Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters, improve safety, and potentially increase selectivity in alkylation reactions, minimizing the formation of undesired byproducts. researchgate.net
Microwave-Assisted Organic Synthesis of Piperazine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govjocpr.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov
In the context of synthesizing piperazine derivatives, microwave irradiation can be particularly advantageous. For instance, the condensation reaction between an amine and an electrophile can be significantly expedited. jocpr.comnih.gov The synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile has been successfully achieved using microwave irradiation, demonstrating a substantial reduction in reaction time and an increase in yield. jocpr.comnih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided literature, the general principles of MAOS are applicable. The reaction of 1-(2-fluorobenzyl)piperazine (B2381060) with 2-chloroethanol, for example, could potentially be accelerated under microwave conditions, possibly in a polar solvent that absorbs microwaves efficiently. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Piperazine Derivative This table is a representative example based on general findings in microwave-assisted synthesis and does not represent specific data for this compound.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes |
| Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Side Reactions | More prevalent | Often reduced |
Exploration of Catalytic Systems in Compound Preparation
Catalytic systems play a crucial role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus enhancing reaction rates and selectivity. For the synthesis of piperazine derivatives, various catalytic systems can be employed.
Phase-transfer catalysts, such as onium salts (e.g., benzyltriethylammonium chloride - BTAC) or polyethers, are utilized to facilitate reactions between reactants in different phases (e.g., a solid-liquid or liquid-liquid system). google.com For instance, in the synthesis of substituted 2-piperazinones, a phase-transfer catalyst accelerates the reaction between a substituted 1,2-diamine and a cyanohydrin acetate (B1210297) in the presence of an alkali metal hydroxide. google.com
Metal-based catalysts are also widely used. For example, palladium/copper-catalyzed cross-coupling reactions are effective for forming carbon-carbon or carbon-heteroatom bonds. mdpi.com While not directly applied to the title compound in the search results, such systems are fundamental in building complex molecules. The synthesis of piperazine itself can be achieved through catalytic processes, such as the cyclization of aminoethylethanolamine or the amination of monoethanolamine over various metal catalysts like nickel, copper, or cobalt supported on materials like silica (B1680970) or zeolites. researchgate.net These general catalytic principles can be adapted for the synthesis of derivatives like this compound.
Reaction Optimization and Process Chemistry for Enhanced Yield and Selectivity
Reaction optimization is a critical step in process chemistry to ensure a synthetic route is efficient, cost-effective, and produces the desired compound with high purity. Key parameters that are typically optimized include temperature, reaction time, solvent, catalyst, and the stoichiometry of reactants.
In the synthesis of piperazine derivatives, the choice of base and solvent can significantly impact the outcome. For the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, a base-induced, three-component SN2 reaction was developed, with cesium carbonate (Cs₂CO₃) as the base and ethanol as the solvent. mdpi.com The reaction was heated to 100 °C for 3 hours to achieve good yields. mdpi.com
For the synthesis of the precursor 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, the reaction progress is monitored by thin-layer chromatography (TLC) to determine the point at which all the starting material, 1-(2-fluorobenzyl)piperazine, has been consumed. nih.gov This ensures the reaction is driven to completion without unnecessary heating, which could lead to decomposition or side product formation. The optimization process would involve screening different bases, solvents, and temperature profiles to maximize the yield and purity of the final product, this compound.
Table 2: Parameters for Reaction Optimization This table outlines general parameters that would be considered in optimizing the synthesis of this compound.
| Parameter | Variable | Goal |
|---|---|---|
| Temperature | 0 °C to reflux | Maximize reaction rate while minimizing side products |
| Solvent | Dichloromethane, Ethanol, DMF, etc. | Ensure solubility of reactants and facilitate reaction |
| Base | Triethylamine, DIPEA, Cs₂CO₃, etc. | Neutralize acid byproducts and promote reaction |
| Reactant Ratio | Equimolar or slight excess of one reactant | Drive reaction to completion |
| Reaction Time | Monitored by TLC or HPLC | Ensure complete conversion without degradation |
Methodologies for Compound Isolation and Purity Assessment in Research Settings
After the synthesis is complete, the target compound must be isolated from the reaction mixture and its purity assessed. Common techniques for isolation in a research setting include extraction, filtration, and chromatography.
For the related compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, the workup procedure involves pouring the reaction mixture into cold water, making the solution alkaline with a 10% sodium bicarbonate solution, and then separating the organic layer. nih.gov The organic layer is then dried over sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed under reduced pressure to yield the pure product as a yellow oil. nih.gov A similar extractive workup would be suitable for isolating this compound.
Purity is typically assessed using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) provides a quick and simple method to monitor the progress of a reaction and get a preliminary indication of purity. nih.gov For a more rigorous assessment, High-Performance Liquid Chromatography (HPLC) is often employed. jocpr.com
The structure and identity of the synthesized compound are confirmed using spectroscopic methods. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. nih.govmdpi.com
Mass Spectrometry (MS) , often using techniques like Electrospray Ionization (ESI), determines the molecular weight of the compound and can provide information about its fragmentation pattern. mdpi.com
Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as the hydroxyl (-OH) group in the final product. nih.gov
For crystalline solids, X-ray crystallography can provide the definitive three-dimensional structure of the molecule. nih.gov
Table 3: Analytical Techniques for Purity and Structural Elucidation
| Technique | Purpose | Information Obtained |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity | R |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time, peak area (% purity) |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling constants, carbon skeleton |
| Mass Spectrometry (MS) | Molecular weight determination | Mass-to-charge ratio (m/z) |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands |
| X-ray Crystallography | Definitive structural analysis | 3D molecular structure, bond lengths, and angles |
Preclinical Pharmacological Investigations of 2 4 2 Fluorobenzyl Piperazino Ethan 1 Ol
In Vitro Studies on Molecular and Cellular Targets
The piperazine (B1678402) scaffold, a core component of 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol, is present in various molecules investigated for their enzyme-inhibiting properties. Research has particularly focused on enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) and urease due to their roles in disease.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a key enzyme in the cellular response to DNA damage, and its inhibition is a therapeutic strategy in oncology. A novel series of substituted 4-benzyl-2H-phthalazin-1-ones containing a piperazine moiety has been shown to possess high inhibitory potency for both PARP-1 and PARP-2. For instance, the compound 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one demonstrated nanomolar-level inhibition of both enzymes and showed activity against BRCA1-deficient breast cancer cell lines. This highlights the potential of the piperazine ring system, as found in this compound, to serve as a scaffold for potent PARP inhibitors.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori and Proteus mirabilis. Consequently, the development of urease inhibitors is of significant interest. Various heterocyclic compounds, including those with triazole-thiones, have been synthesized and evaluated for their urease inhibitory potential. Studies on chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones revealed compounds with potent urease inhibition, some exceeding the potency of the standard inhibitor thiourea. The irreversible inactivation of urease by compounds like 1,4-benzoquinone (B44022) often involves covalent modification of key cysteine residues within the enzyme's active site flap. While direct studies on this compound are not specified, the general activity of related nitrogen-containing heterocyclic structures suggests a potential area for investigation.
Table 1: PARP-1 Inhibitory Activity of a Piperazine-Containing Analog This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target Enzyme | Inhibitory Potency | Key Finding | Source |
|---|---|---|---|---|
| 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one | PARP-1, PARP-2 | Single-digit nanomolar inhibitor | Shows standalone activity against BRCA1-deficient breast cancer cell lines. |
The fluorophenylpiperazine moiety is a well-established pharmacophore that interacts with a range of neurotransmitter receptors.
Serotonin (B10506) Receptors: The serotonin (5-HT) system is a critical regulator of numerous physiological functions in the central nervous system. The 5-HT2A receptor subtype, in particular, is implicated in various neuropsychiatric conditions. Compounds with structures related to this compound have shown high affinity for these receptors. Altanserin, which contains a 4-(4-fluorobenzoyl)piperidine (B1333394) structure, is a potent 5-HT2A receptor antagonist with a Ki value of 0.13 nM. This demonstrates the high affinity that fluorophenyl-N-heterocycle structures can have for serotonin receptor subtypes.
Sigma Receptors: Sigma receptors are recognized as unique targets for therapeutic development. A sigma receptor antagonist, SN79, which incorporates a 4-(4-fluorophenyl)piperazin-1-yl moiety, has been shown to provide neuroprotective effects. This activity is linked to its ability to mitigate the effects of methamphetamine-induced toxicity in cell models.
Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors involved in diverse CNS functions. There is significant interest in ligands that can modulate these receptors, often in conjunction with other targets. Some compounds exhibit polypharmacology, binding to both muscarinic and serotonergic receptors. For example, xanomeline, which contains a piperazine-like structure, is known to interact with both M1/M4 muscarinic subtypes and several serotonin receptors. This dual activity is being explored for its potential in treating complex neuropsychiatric disorders.
Table 2: Receptor Binding Affinities of Related Compounds This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Receptor Family | Source |
|---|---|---|---|---|
| Altanserin | 5-HT2A | 0.13 | Serotonin | |
| Altanserin | α1 | 4.6 | Adrenergic | |
| Altanserin | H1 | 7.8 | Histamine | |
| Altanserin | 5-HT2C | 6 | Serotonin | |
| Altanserin | D2 | 62 | Dopamine (B1211576) | |
| Altanserin | 5-HT1A | 1400 | Serotonin |
The piperazine framework is integral to many compounds that interact with monoamine and nucleoside transporters.
Equilibrative Nucleoside Transporters (ENTs): ENTs are crucial for nucleoside salvage pathways and for regulating extracellular adenosine (B11128) levels. A close structural analog of the title compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was identified as a novel inhibitor of human ENTs, showing more selectivity for the ENT2 subtype over ENT1. Structure-activity relationship studies of FPMINT analogs revealed that the 2-fluorophenyl group attached to the piperazine ring was essential for inhibitory activity against both ENT1 and ENT2. Further investigation showed that a potent analog, compound 3c, acts as an irreversible and non-competitive inhibitor of both transporters.
Dopamine and Serotonin Transporters (DAT and SERT): The dopamine transporter (DAT) and serotonin transporter (SERT) are key targets for drugs treating neuropsychiatric conditions. Research on a series of piperazine derivatives demonstrated that specific substitutions are critical for high-affinity binding and selectivity. For DAT, an electron-withdrawing group on the N-benzyl ring was found to be beneficial for binding affinity. Computational and experimental studies have provided insights into how piperazine-containing ligands can act as allosteric modulators of these transporters, binding to a secondary site (S2) distinct from the primary substrate site (S1).
Table 3: Inhibitory Activity of FPMINT Analogues on Equilibrative Nucleoside Transporters This table is interactive. You can sort the data by clicking on the column headers.
| Compound Analog | Key Structural Feature | Effect on ENT1 Inhibition | Effect on ENT2 Inhibition | Source |
|---|---|---|---|---|
| FPMINT Analog | Replacement of naphthalene (B1677914) with benzene | Abolished | Abolished | |
| FPMINT Analog | Addition of meta-chloro to benzene | Restored | No Effect | |
| FPMINT Analog | Addition of meta-methyl to benzene | Regained | Regained | |
| FPMINT Analog | Halogen substitute on fluorophenyl moiety | Essential for activity | Essential for activity |
Piperazine derivatives are a well-explored class of compounds in the search for new antimicrobial and antifungal agents.
Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of piperazine-based compounds against a spectrum of pathogens. Synthesized piperazine derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, in a study of new disubstituted piperazines, one compound showed better activity against a resistant strain of P. aeruginosa than the reference drug ampicillin, while another was more effective against a resistant E. coli strain. The most sensitive bacterium in that study was identified as Listeria monocytogenes.
Antifungal Activity: The same classes of piperazine derivatives have also been evaluated for their efficacy against fungal pathogens. Significant activity has been reported against yeasts like Candida albicans and molds such as Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. In one study, Trichoderma viride was found to be the most sensitive fungus to the tested compounds, while A. fumigatus was the most resistant. These findings underscore the broad-spectrum potential of the piperazine scaffold in developing anti-infective agents.
Table 4: Antimicrobial Profile of Disubstituted Piperazine Analogs This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Test Strain | Activity Compared to Ampicillin | Pathogen Type | Source |
|---|---|---|---|---|
| Analog 3d | P. aeruginosa (resistant) | More potent | Bacterium | |
| Analog 3g | E. coli (resistant) | More potent | Bacterium | |
| Analogs 3d, 3g, 3k | S. aureus (MRSA) | More potent | Bacterium | |
| Analog 3k | C. albicans, T. viride | Best antifungal activity in series | Fungi |
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for anticancer properties.
Research has shown that piperazine-containing compounds can exhibit antiproliferative and cytotoxic effects on various human cancer cell lines. Studies on piperazine-substituted pyranopyridines demonstrated activity at micromolar and submicromolar concentrations against a panel of tumor cell lines, including the leukemia cell line K562 and the cervical cancer cell line HeLa. The mechanism of action for these compounds was found to involve the induction of apoptosis.
However, a significant challenge in the development of these compounds is achieving selectivity for cancer cells over non-malignant cells. In one study involving piperazin-2-one-based structures, two compounds significantly reduced the viability of liver (HUH7), medulloblastoma (DAOY), and glioblastoma (U251) cell lines, but similar toxicity was unfortunately observed in non-malignant human umbilical vein endothelial cells (HUVECs). This highlights the critical need for structural optimization to improve the therapeutic index of such compounds.
Elucidation of Molecular Mechanisms of Action
Despite the synthesis of this compound and its derivatives being documented in scientific literature, detailed preclinical pharmacological investigations into its specific molecular mechanisms of action are not extensively available in the public domain. The structural motif of a fluorobenzyl group attached to a piperazine ring is common in a variety of pharmacologically active compounds, suggesting potential for biological activity. However, without specific studies on this compound, any discussion of its molecular targets or signaling pathways would be speculative.
Identification and Characterization of Primary Molecular Targets
There is currently a lack of published research that definitively identifies and characterizes the primary molecular targets of this compound. While the broader class of piperazine derivatives is known to interact with a wide range of receptors and transporters in the central nervous system, specific binding affinities and functional activities for this particular compound have not been reported. nih.govnih.gov For instance, studies on other molecules containing a fluorobenzylpiperazine moiety have shown affinity for targets such as the serotonin and dopamine transporters, as well as sigma (σ) receptors, but these findings cannot be directly extrapolated to this compound without empirical evidence. nih.gov
Analysis of Intracellular Signal Transduction Pathways Modulated by the Compound
Consistent with the absence of identified primary molecular targets, there is no specific information detailing the intracellular signal transduction pathways that may be modulated by this compound. The activation or inhibition of a molecular target typically initiates a cascade of intracellular events, such as changes in second messenger concentrations (e.g., cAMP, Ca2+) or the phosphorylation state of various proteins. nih.gov However, without knowledge of the primary target(s), the downstream signaling effects of this compound remain uncharacterized.
Comparative Mechanistic Studies with Established Reference Compounds
Comparative mechanistic studies are essential for contextualizing the pharmacological profile of a novel compound. Such studies would involve comparing the in vitro and in vivo effects of this compound with those of well-characterized reference drugs that act on specific molecular targets. This approach helps to elucidate whether the novel compound shares a mechanism of action with existing drugs or possesses a unique pharmacological profile. At present, no such comparative studies for this compound have been published in the scientific literature.
Structure Activity Relationship Sar Studies of 2 4 2 Fluorobenzyl Piperazino Ethan 1 Ol Analogues
Rational Design and Synthesis of Structurally Modified Analogues
The rational design of analogues of 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol is a strategic process aimed at optimizing its interaction with biological targets. This approach often begins by identifying the key structural components of the parent molecule: the 2-fluorobenzyl group, the piperazine (B1678402) ring, and the ethanolamine (B43304) side chain. Design strategies may include the hybridization of known pharmacophores from other active molecules or scaffold hopping to explore new chemical space while retaining essential binding features. nih.gov, nih.gov, mdpi.com For instance, computational modeling can predict how structural changes might enhance binding affinity or selectivity before any chemical synthesis is undertaken. nih.gov
The synthesis of these rationally designed analogues typically involves multi-step chemical processes. A common synthetic route involves the N-alkylation of a piperazine derivative. For example, piperazine can be reacted with 2-fluoro-benzyl chloride to form 1-(2-fluorobenzyl)piperazine (B2381060). This intermediate is then reacted with 2-chloroethanol (B45725) or ethylene (B1197577) oxide to append the ethanolamine side chain, yielding the final product. Alternatively, pathways may involve coupling agents to form amide bonds, which are subsequently reduced to create the desired amine linkages. nih.gov, acs.org The purification and characterization of these newly synthesized compounds are crucial steps to ensure their identity and purity before biological evaluation. auburn.edu
Influence of Fluorine Atom Position and Substitution Patterns on Biological Activity
The position of the fluorine atom is critical. In this compound, the fluorine is in the ortho position. Changing its location to the meta or para positions would alter the molecule's electronic distribution and steric profile, likely affecting its binding affinity. Docking studies on similar fluorobenzylpiperazine compounds have shown that the fluorine atom can participate in favorable halogen bonding interactions with amino acid residues like histidine in a target's active site, enhancing binding. nih.gov Furthermore, incorporating fluorine can block metabolic oxidation at that position, potentially increasing the compound's half-life. wikipedia.org
| Modification to Benzyl (B1604629) Ring | Predicted Impact on Biological Activity | Rationale |
| Relocate Fluorine to meta-position | Potential decrease or change in activity/selectivity. | Alters electronic and steric profile, may disrupt optimal binding interactions. |
| Relocate Fluorine to para-position | Potential change in activity/selectivity. | Docking studies on other compounds show the 4-fluorobenzyl moiety can engage in specific pi-stacking and hydrophobic interactions. nih.gov |
| Add a second Fluorine atom (e.g., 2,4-difluoro) | Could increase or decrease activity. | May enhance binding through additional interactions but could also introduce unfavorable steric or electronic effects. nih.gov |
| Replace Fluorine with Chlorine | Likely change in activity. | Chlorine is larger and has different electronic properties, which would alter binding interactions. nih.gov |
| Replace Fluorine with Hydrogen | Probable decrease in potency. | Removes the potential for halogen bonding and alters electronic properties that may be key for activity. nih.gov |
Impact of Piperazine Ring Modifications on Target Interaction and Efficacy
The piperazine ring is a common scaffold in medicinal chemistry, often referred to as a "privileged structure" because it is found in many biologically active compounds. nih.gov, mdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors and provide a point for substitution, allowing the molecule to adopt a specific conformation for optimal target engagement. nih.gov The piperazine moiety often improves the water solubility and oral bioavailability of drug candidates. researchgate.net, nih.gov
Modifying the piperazine ring can have a profound impact on efficacy. Replacing it with a different heterocyclic system, such as piperidine (B6355638) or morpholine (B109124), alters the geometry and basicity of the molecule, which can lead to a loss of activity. nih.gov Studies on various arylpiperazine derivatives have shown that the piperazine nitrogen atoms and the attached aryl group are often critical for binding. mdpi.com Introducing substituents directly onto the carbon atoms of the piperazine ring is another strategy to probe the space within a binding pocket and can be achieved through modern synthetic methods like C-H functionalization. mdpi.com
| Piperazine Ring Modification | Predicted Impact on Efficacy | Rationale |
| Replacement with Piperidine | Potential decrease in activity. | Removes one nitrogen atom, altering pKa and hydrogen bonding capacity. May change binding mode. nih.gov |
| Replacement with Homopiperazine (7-membered ring) | Uncertain; may decrease activity. | Increases flexibility and changes the distance between nitrogen atoms, which could disrupt the optimal binding conformation. |
| Replacement with Morpholine | Likely decrease in activity. | The oxygen atom in morpholine has different electronic and hydrogen-bonding properties than the secondary amine of piperazine. nih.gov |
| Introduction of a methyl group on the piperazine ring | Could increase or decrease affinity. | Adds a small hydrophobic group that could either fit into a specific pocket to enhance binding or cause a steric clash. |
Role of the Ethanolamine Moiety in Biological Recognition
The ethanolamine moiety, -CH₂CH₂OH, plays a crucial role in biological recognition primarily through its terminal hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a biological target. The flexible two-carbon linker allows the hydroxyl group to orient itself correctly within a binding site to establish these stabilizing interactions.
The importance of the ethanolamine group can be explored through the principle of bioisosteric replacement, where it is substituted with other functional groups that have similar physical or chemical properties. wikipedia.org, nih.gov Replacing the hydroxyl group with a non-polar group would likely lead to a significant loss of activity if hydrogen bonding is critical for binding. Conversely, replacing it with another group capable of similar interactions could maintain or even enhance activity. For example, a trifluoroethylamine group has been used as a bioisosteric replacement for amides, mimicking some electronic properties while enhancing metabolic stability. u-tokyo.ac.jp, drughunter.com
| Bioisosteric Replacement of Ethanolamine Moiety | Predicted Impact on Biological Recognition | Rationale |
| Replacement with an Ether (e.g., -CH₂CH₂OCH₃) | Likely decrease in activity. | The ether oxygen can only act as a hydrogen bond acceptor, not a donor, potentially losing a key interaction. |
| Replacement with an Amide (e.g., -CH₂C(=O)NH₂) | Potential for maintained or altered activity. | Amides can participate in hydrogen bonding but have different steric and electronic properties. u-tokyo.ac.jp |
| Replacement with a Carboxylic Acid (e.g., -CH₂COOH) | Significant change in properties and likely activity. | Introduces a negative charge at physiological pH, drastically altering the molecule's interaction profile. |
| Lengthening or shortening the alkyl chain | May decrease activity. | Alters the positioning of the terminal functional group, potentially moving it out of the optimal location for binding. acs.org |
Contributions of the Benzyl Substituent to Molecular Recognition and Activity
Structure-activity relationship studies on related benzylpiperazine series have demonstrated that adding or changing substituents on the benzyl ring (in addition to the fluorine atom) can fine-tune the compound's activity and selectivity. nih.gov, acs.org For instance, adding electron-donating groups (like methoxy) or electron-withdrawing groups (like chloro or nitro) at different positions can modulate the electronic character of the ring and introduce new points of interaction. nih.gov Research on N-benzylpiperazines has shown that the nature and position of these substituents can determine the compound's affinity for different biological targets. nih.gov
| Benzyl Ring Substituent (in addition to 2-Fluoro) | Example Finding in Related Series | Potential Impact on Activity |
| 4-Methoxy | In some series, a para-substituent improved affinity and selectivity for σ1 receptors. acs.org | Could enhance potency through additional hydrogen bonding or favorable electronic effects. |
| 4-Chloro | In 5-arylidenehydantoin derivatives, a 4-Cl group showed moderate affinity for α1-adrenoceptors. nih.gov | May enhance binding through halogen bonding or hydrophobic interactions. |
| 3,4-Dimethoxy | Showed the highest affinity for α1-adrenoceptors in a series of hydantoin (B18101) derivatives. nih.gov | Multiple hydrogen bond acceptors could significantly increase binding affinity if the target has corresponding donors. |
| 4-Nitro | Electron-withdrawing groups can sometimes improve activity. nih.gov | The strong electron-withdrawing nature would significantly alter the ring's electronics, potentially improving interactions. |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Research
The QSAR process involves several key steps. First, a set of structurally related compounds with known biological activities (the "training set") is selected. For each compound, a variety of molecular descriptors are calculated, which are numerical values that represent different aspects of the molecule's physicochemical properties, such as its lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov, nih.gov The resulting model's predictive power is then validated using an external set of compounds (the "test set"). herts.ac.uk For a series of this compound analogues, a QSAR model could help identify the optimal combination of electronic and steric features required for high potency, guiding the rational design of future generations of compounds. researchgate.net
Computational Chemistry and Molecular Modeling Applications for 2 4 2 Fluorobenzyl Piperazino Ethan 1 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Conformations within Target Active Sites
For a compound like 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol, molecular docking simulations would be employed to predict how it fits into the binding site of a specific biological target. This involves sampling a wide range of possible conformations of the ligand and its orientation within the active site. The output would typically be a set of predicted binding poses, ranked by a scoring function. However, without a specified biological target for this compound, and without published research, no such predictions can be detailed.
Estimation of Binding Affinities and Specificity Profiles
Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction. These simulations can be run against a panel of different receptors to predict a compound's specificity profile. For this compound, no such binding affinity data has been published.
Identification of Critical Amino Acid Residues for Ligand Recognition
A key outcome of molecular docking is the identification of specific amino acid residues within the target's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This information is vital for understanding the mechanism of action and for guiding the design of more potent and selective analogs. Research on other arylpiperazine derivatives frequently highlights interactions with specific residues in targets like dopamine (B1211576) or serotonin (B10506) receptors, but this has not been documented for the specified compound. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Binding Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding poses predicted by molecular docking and explore the conformational landscape of the ligand within the binding site. Such studies can reveal subtle changes in protein structure upon ligand binding and provide a more accurate estimation of binding free energies. No MD simulation studies have been published for this compound.
In Silico Screening and Virtual Design of Novel Chemical Entities
The structure of this compound could serve as a starting point for in silico screening campaigns. In such a campaign, large virtual libraries of compounds would be docked into a target of interest, and their predicted binding affinities would be used to prioritize compounds for synthesis and experimental testing. This approach accelerates the discovery of novel chemical entities. However, there is no published research indicating that this compound has been used as a scaffold in such a campaign.
Prediction of Absorption and Distribution Related Properties through Computational Models
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico predictions help to identify potential liabilities early in the drug discovery process. nih.govmdpi.com
A hypothetical ADME profile for this compound could be generated using various predictive models. Key parameters that would be assessed are shown in the table below. It is important to emphasize that the values in this table are illustrative of the types of predictions made and are not based on actual published data for this compound.
| Property | Predicted Value | Significance |
| Molecular Weight | (Value would be calculated) | Influences absorption and distribution. |
| LogP | (Value would be calculated) | A measure of lipophilicity, affecting solubility and permeability. |
| Topological Polar Surface Area (TPSA) | (Value would be calculated) | Relates to membrane permeability and oral bioavailability. |
| Number of Hydrogen Bond Donors | (Value would be calculated) | Affects membrane permeability (Lipinski's Rule of Five). |
| Number of Hydrogen Bond Acceptors | (Value would be calculated) | Affects membrane permeability (Lipinski's Rule of Five). |
| Blood-Brain Barrier Permeability | (Predicted as High/Low) | Indicates potential for central nervous system activity. |
Without specific research, any data presented would be purely speculative. The scientific community relies on published, peer-reviewed data to make informed assessments about the properties and potential applications of chemical compounds. For this compound, such data is currently not available.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analyses
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties and reactivity of "this compound". Methodologies such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute various electronic descriptors. jksus.orgwur.nl
Electronic Structure Analysis: The electronic structure of the molecule dictates its stability and interaction with other molecules. Key aspects of the electronic structure analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For "this compound", the HOMO is likely localized on the electron-rich piperazine (B1678402) ring and the oxygen atom of the ethanol (B145695) group, while the LUMO may be distributed over the fluorobenzyl moiety.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In "this compound", the electronegative fluorine and oxygen atoms would create regions of high negative potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the delocalization of electron density and the nature of intramolecular interactions. jksus.org It quantifies the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals.
Reactivity Analysis: The electronic structure data is used to calculate global and local reactivity descriptors. These descriptors help in predicting the reactive sites of the molecule.
Global Reactivity Descriptors: These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. They provide a general overview of the molecule's reactivity.
Local Reactivity Descriptors: Fukui functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For "this compound", the nitrogen atoms of the piperazine ring are expected to be primary sites for electrophilic attack.
Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following data is illustrative and based on typical values for similar piperazine derivatives, as specific experimental data for this compound is not publicly available.)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.2 D | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |
| Electronegativity (χ) | 3.65 | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.85 | A higher value of hardness indicates greater resistance to changes in its electron distribution. |
Crystallographic Data Analysis through Computational Methods (e.g., Hirshfeld Surface Analysis)
Hirshfeld Surface Analysis: This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface.
d_norm Surface: The normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. This surface reveals close intermolecular contacts, which are crucial for understanding the packing of molecules in the crystal. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. White areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts.
Table 2: Illustrative Hirshfeld Surface Analysis of Intermolecular Contacts for this compound (Note: This table illustrates the type of data obtained from a Hirshfeld surface analysis and is based on findings for structurally related compounds, as specific crystallographic data for the target molecule is not publicly available.)
| Intermolecular Contact | Percentage Contribution (Illustrative) | Description |
| H···H | 45% | Represents the most abundant contacts, arising from the numerous hydrogen atoms on the molecule's periphery. |
| O···H / H···O | 25% | Indicates the presence of hydrogen bonds involving the hydroxyl group, which are significant in stabilizing the crystal structure. nih.gov |
| F···H / H···F | 15% | Highlights the role of the fluorine atom in forming weak hydrogen bonds and other intermolecular contacts. |
| C···H / H···C | 10% | Represents weaker van der Waals interactions involving the carbon atoms of the aromatic and piperazine rings. |
| Other Contacts | 5% | Includes contacts such as C···C, N···H, etc., which generally make smaller contributions to the overall crystal packing. |
By applying these computational methodologies, a comprehensive understanding of the chemical nature of "this compound" can be achieved, providing a solid foundation for further research and application.
Advanced Spectroscopic and Analytical Characterization of 2 4 2 Fluorobenzyl Piperazino Ethan 1 Ol
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic analysis provides a detailed view of the molecular framework by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique offers complementary information, which, when combined, allows for a complete and confident elucidation of the compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and characterizing the chemical environment of specific nuclei. For 2-[4-(2-fluorobenzyl)piperazino]ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent structure. nih.govnih.gov
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The four protons on the aromatic ring would appear in the downfield region (typically δ 7.0-7.5 ppm), with their multiplicities influenced by both proton-proton and proton-fluorine couplings. The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely present as a singlet or a doublet (due to fluorine coupling) around δ 3.5 ppm. The eight protons of the piperazine (B1678402) ring are expected to show complex multiplets in the δ 2.4-2.7 ppm range, reflecting the ring's chair conformation. The two methylene groups of the ethan-1-ol substituent would appear as distinct triplets around δ 2.5 ppm (-N-CH₂-) and δ 3.6 ppm (-CH₂-OH), respectively. The hydroxyl proton (-OH) would be a broad singlet, its chemical shift being concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum would corroborate the structure by showing the expected number of carbon signals. The six aromatic carbons would resonate between δ 115-165 ppm, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF). The benzylic carbon is expected around δ 62 ppm. The four carbons of the piperazine ring would appear in the δ 50-55 ppm range, while the two carbons of the ethanol (B145695) side chain would be found at approximately δ 58-60 ppm.
¹⁹F NMR: Given the single fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one primary signal. rsc.org The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons (³JHF) on the aromatic ring would result in a multiplet, confirming its position. nih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) |
| ¹H | Ethanol (-CH₂-OH) | ~ 3.6 | Triplet (t) |
| ¹H | Benzyl (B1604629) (Ar-CH₂-) | ~ 3.5 | Singlet (s) or Doublet (d) |
| ¹H | Piperazine (-CH₂-N-CH₂-) | 2.4 - 2.7 | Multiplet (m) |
| ¹H | Ethanol (-N-CH₂-) | ~ 2.5 | Triplet (t) |
| ¹H | Hydroxyl (-OH) | Variable | Broad Singlet (br s) |
| ¹³C | Aromatic (Ar-C) | 115 - 165 | - |
| ¹³C | Benzyl (Ar-CH₂) | ~ 62 | - |
| ¹³C | Ethanol (-CH₂-OH) | ~ 60 | - |
| ¹³C | Ethanol (-N-CH₂) | ~ 58 | - |
| ¹³C | Piperazine (-CH₂-N-CH₂-) | 50 - 55 | - |
| ¹⁹F | Aromatic (Ar-F) | -110 to -120 | Multiplet (m) |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. slideshare.netpressbooks.pub The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.
A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.pub The aliphatic C-H stretching vibrations from the piperazine, benzyl, and ethanol moieties would appear as sharp peaks in the 2850-3000 cm⁻¹ range. Aromatic C-H stretches are expected just above 3000 cm⁻¹. Other key absorptions include the C-O stretching of the primary alcohol at approximately 1050 cm⁻¹, C-N stretching vibrations associated with the tertiary amines of the piperazine ring in the 1100-1200 cm⁻¹ region, and aromatic C=C ring stretching absorptions around 1450-1600 cm⁻¹. The presence of the fluorine substituent would be confirmed by a strong C-F stretching band, typically observed in the 1000-1250 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic | 3010 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |
| C-F Stretch | Aryl Fluoride | 1000 - 1250 | Strong |
| C-N Stretch | Tertiary Amine | 1100 - 1200 | Medium |
| C-O Stretch | Primary Alcohol | ~ 1050 | Strong |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). nih.govucr.edu This precision allows for the unambiguous determination of a molecule's elemental composition and thus its molecular formula. algimed.com For this compound, HRMS would be used to verify its molecular formula of C₁₃H₁₉FN₂O.
In a typical experiment using electrospray ionization (ESI), the molecule would be observed as the protonated ion, [M+H]⁺. The calculated exact mass of this ion is distinct from that of any other combination of atoms that might have the same nominal mass. Experimental measurement of the m/z value that matches this calculated exact mass to within a very small tolerance (e.g., ± 5 ppm) provides definitive confirmation of the molecular formula. uci.edu
Table 3: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Mass Accuracy Tolerance |
|---|---|---|---|
| C₁₃H₁₉FN₂O | [M+H]⁺ | 239.1554 | ± 5 ppm |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu This technique is particularly useful for characterizing molecules containing chromophores, which are parts of a molecule that absorb light. libretexts.org
The primary chromophore in this compound is the 2-fluorobenzyl group. The benzene ring contains a conjugated π-electron system that gives rise to characteristic π → π* electronic transitions. nih.gov Substituted benzene derivatives typically exhibit two main absorption bands: a strong primary band (E2-band) around 200-220 nm and a weaker, structured secondary band (B-band) between 250-280 nm. The exact position (λmax) and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used for the analysis. researchgate.net
Table 4: Expected UV-Vis Absorption Data
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* (E2-band) | Substituted Benzene Ring | ~ 210 - 225 |
| π → π* (B-band) | Substituted Benzene Ring | ~ 260 - 275 |
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation. researchgate.net
Table 5: Representative Crystallographic Parameters
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Piperazine Ring Conformation | Chair |
| Key Bond Length (C-F) | ~ 1.35 Å |
| Key Bond Angle (C-N-C in piperazine) | ~ 110° |
| Key Torsional Angle | Defines orientation of substituents |
Chromatographic Methods for Analytical Purity and Quantitative Determination
Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. researchgate.net High-Performance Liquid Chromatography (HPLC) is the preeminent method for assessing the purity of non-volatile organic compounds like this compound. nih.gov
A typical HPLC method for this compound would utilize a reversed-phase setup, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water with a pH modifier. When a sample is injected, it travels through the column, and its components are separated based on their differential partitioning between the stationary and mobile phases. researchgate.net
The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound's chromophore absorbs strongly (e.g., ~265 nm). The time at which the compound elutes is its characteristic retention time. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area is compared against a calibration curve generated from standards of known concentration. This validated method is essential for quality control, ensuring the identity and purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.com For a molecule like this compound, which contains a polar hydroxyl (-OH) group, chemical derivatization is often employed to increase its volatility and thermal stability, thereby improving its chromatographic behavior. Silylation, for instance, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more suitable for GC analysis.
The analysis begins with the injection of the derivatized sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. etamu.edu The separated components then enter the mass spectrometer. In the mass spectrometer, the molecules are typically ionized by a high-energy electron beam (Electron Ionization - EI), which causes them to fragment in a reproducible manner. nist.gov
The resulting mass spectrum is a molecular fingerprint, characterized by the mass-to-charge ratio (m/z) of the fragments. The fragmentation pattern for the TMS-derivative of this compound would be expected to show characteristic ions. For instance, the fluorobenzyl moiety often produces a prominent peak at m/z 109. The cleavage of the piperazine ring and the side chain would produce other specific fragments that help confirm the structure. mdma.chresearchgate.net The molecular ion peak (M+), representing the intact ionized molecule, would also be observed, confirming the molecular weight of the derivative.
Table 1: Expected GC-MS Fragmentation Data for Silylated this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 109 | [C₇H₆F]⁺ | Indicates the presence of the 2-fluorobenzyl group. |
| 159 | [C₈H₁₆N₂OSi]⁺ | Represents the silylated piperazino-ethanol side chain. |
| 207 | [M - 109]⁺ | Loss of the 2-fluorobenzyl group from the molecular ion. |
This table is illustrative of expected fragmentation patterns based on chemical principles and data from analogous structures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally suited for the analysis of non-volatile, polar, or thermally sensitive compounds like this compound, as it does not require derivatization. nebiolab.com The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.
A common approach involves reversed-phase HPLC, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. thermofisher.com
After elution from the HPLC column, the analyte enters the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is ideal for polar molecules. ESI generates protonated molecules, [M+H]⁺, in the positive ion mode. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or time-of-flight (TOF), can measure the mass of this ion with extremely high accuracy (typically <5 ppm). This precision allows for the determination of the compound's elemental composition, providing unambiguous confirmation of its chemical formula. mdpi.com
Table 2: High-Resolution LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₃H₁₉FN₂O |
| Theoretical Monoisotopic Mass | 238.1532 Da |
| Ion Species (Positive ESI) | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 239.1611 |
| Measured m/z (Hypothetical) | 239.1609 |
This table presents theoretical values and plausible experimental results for a high-resolution mass analysis.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures, identifying compounds, and monitoring the progress of chemical reactions. researchgate.netnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase. unodc.org
Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds have a stronger interaction with the silica gel and have lower Rƒ values. The separated spots can be visualized under UV light or by staining. By comparing the Rƒ value of the product spot to that of the starting materials, the progress of the reaction can be efficiently monitored.
Table 3: Illustrative TLC Data for Monitoring Synthesis
| Compound | Function | Hypothetical Rƒ Value* |
|---|---|---|
| 1-(2-Fluorobenzyl)piperazine (B2381060) | Starting Material | 0.75 |
| 2-Bromoethanol | Starting Material | 0.85 |
*Rƒ values are dependent on the specific TLC plate and solvent system used (e.g., Dichloromethane:Methanol 9:1). This data is for illustrative purposes.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the melting point, purity, and thermal stability of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, a DSC thermogram will show an endothermic peak corresponding to the melting of the substance. iucr.org The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion. A sharp melting peak is often indicative of a high-purity compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. A TGA curve plots mass percentage against temperature. It provides information about the thermal stability of the compound and its decomposition profile. For this compound, the TGA curve would likely show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition. researchgate.net The temperature at which decomposition begins is a key indicator of the compound's thermal stability.
Table 4: Representative Thermal Analysis Data
| Analysis Technique | Parameter | Illustrative Finding | Interpretation |
|---|---|---|---|
| DSC | Melting Point (Onset) | 85 - 90 °C | Indicates the temperature range for the solid-to-liquid phase transition. |
| DSC | Heat of Fusion (ΔHfus) | 75 J/g | Energy required to melt the compound. |
| TGA | Onset of Decomposition (Td) | ~220 °C | The temperature at which significant thermal degradation begins. |
This table contains plausible data based on the analysis of similar organic compounds and is for illustrative purposes.
Potential Research Applications in Chemical Biology and Materials Science
Utilization as a Building Block in Functional Polymer Synthesis
The bifunctional nature of 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol—specifically the secondary amine within the piperazine (B1678402) ring and the terminal hydroxyl group—makes it a candidate for use as a monomer or a functionalizing agent in polymer chemistry. Piperazine and its derivatives have been successfully incorporated into various polymer backbones or used as end-capping agents to impart specific properties. acs.orgmdpi.com For instance, piperazine has been used to create azetidinium-functionalized polymers and as a telechelic group for poly(2-oxazoline)s. acs.orgmdpi.com
The hydroxyl group on the ethanolamine (B43304) side chain can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters. It can also be converted into an acrylate (B77674) or methacrylate (B99206) monomer for radical polymerization. The secondary amine of the piperazine ring offers a site for reactions such as polyamidation or for opening epoxide monomers in ring-opening polymerization. The presence of the fluorobenzyl group could also influence the solubility and thermal properties of the resulting polymer.
Table 1: Potential Polymerization Reactions Involving this compound
| Functional Group | Polymerization Type | Potential Polymer Class |
| Hydroxyl (-OH) | Polycondensation | Polyesters, Polyethers |
| Hydroxyl (-OH) | Radical Polymerization (after modification to acrylate/methacrylate) | Polyacrylates, Polymethacrylates |
| Piperazine N-H | Polyaddition / Polycondensation | Polyamides |
| Piperazine N-H | Ring-Opening Polymerization | Poly(amino alcohol)s |
Integration into Novel Nanomaterials and Nanocomposite Architectures
Currently, there is a lack of specific published research detailing the integration of this compound into nanomaterials or nanocomposite architectures. However, the functional groups present on the molecule offer theoretical possibilities for such applications. The hydroxyl and amine groups are capable of coordinating to metal ions, suggesting potential use in the synthesis of metal-organic frameworks (MOFs) or as capping agents for metallic nanoparticles. The aromatic fluorobenzyl group could engage in π-π stacking interactions, which can be a driving force for self-assembly into supramolecular nanostructures.
Exploration as a Versatile Synthetic Intermediate for Diverse Chemical Entities
The most immediate and evident potential for this compound lies in its role as a versatile synthetic intermediate. Piperazine derivatives are fundamental building blocks in medicinal chemistry, often forming the core of compounds with a wide range of biological activities. nih.govossila.com The reactive sites on this compound allow for a variety of chemical transformations to generate a library of new molecules.
The secondary amine can undergo N-alkylation, N-acylation, N-arylation, and reductive amination to attach diverse substituents. The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions. This versatility allows for the systematic modification of the molecule to explore structure-activity relationships in drug discovery programs. For example, similar piperazine-containing molecules have been used in the synthesis of anticancer agents and calcium channel blockers. ossila.comnih.gov
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Product Class |
| Piperazine N-H | N-Alkylation / N-Acylation | Tertiary amines / Amides |
| Hydroxyl (-OH) | Oxidation | Aldehydes / Carboxylic Acids |
| Hydroxyl (-OH) | Esterification | Esters |
| Hydroxyl (-OH) | Etherification | Ethers |
Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study biological systems, such as proteins or cellular pathways. The piperazine scaffold is a common feature in molecules designed for biological applications due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. nih.govnih.gov Piperazine derivatives have been explored for their potential as anticancer, anti-inflammatory, and antioxidant agents. nih.gov
Given this context, this compound could serve as a foundational structure for developing novel chemical probes. The molecule could be derivatized by attaching reporter groups, such as fluorophores or biotin, to the hydroxyl or amine functionalities. The fluorobenzyl moiety itself can be useful for studying interactions with target proteins, as fluorine can form specific interactions and is a valuable atom for nuclear magnetic resonance (NMR) studies. The combination of a piperazine core with boronic acid has been explored for creating bifunctional biologically active compounds, suggesting another avenue for derivatization. rsc.org
Future Research Directions for 2 4 2 Fluorobenzyl Piperazino Ethan 1 Ol
Design and Synthesis of Highly Selective Analogues for Specific Biological Targets
A primary avenue for future research lies in the rational design and synthesis of analogues of 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol to achieve high selectivity for specific biological targets. The piperazine (B1678402) core is a versatile scaffold found in numerous approved drugs, and subtle modifications can drastically alter its binding affinity and selectivity.
Future synthetic efforts could focus on several key modifications:
Substitution on the Fluorobenzyl Ring: The position and nature of the fluorine atom on the benzyl (B1604629) ring can be altered to explore its impact on target engagement. Additionally, the introduction of other substituents (e.g., methoxy, nitro, or cyano groups) could modulate electronic properties and steric interactions, potentially leading to enhanced selectivity.
Modification of the Ethanol (B145695) Moiety: The hydroxyl group of the ethanol side chain is a key feature that can be modified to influence polarity and hydrogen bonding capabilities. Esterification, etherification, or replacement with other functional groups could fine-tune the compound's pharmacokinetic and pharmacodynamic profile.
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation. nih.gov Introducing substituents on the piperazine ring itself could lock it into specific conformations, which may be favorable for binding to a particular target.
A systematic exploration of the structure-activity relationship (SAR) will be crucial. nih.gov By synthesizing a library of analogues and screening them against a panel of relevant biological targets, researchers can identify compounds with optimized potency and selectivity. nih.govrsc.org For instance, related piperazine derivatives have been investigated as inhibitors of glutaminase (B10826351) 1 (GLS1) and as M2 muscarinic receptor antagonists, suggesting potential starting points for target evaluation. nih.govnih.gov
Table 1: Potential Analogues for Synthesis and Evaluation
| Modification Area | Example Modification | Rationale |
|---|---|---|
| Fluorobenzyl Ring | 3-Fluorobenzyl, 4-Fluorobenzyl, 2,4-Difluorobenzyl | Investigate the influence of fluorine position on binding affinity. |
| Ethanol Moiety | Methoxyethyl, Acetoxyethyl, Aminoethyl | Modulate polarity and hydrogen bonding potential. |
Integration with Advanced Bio-imaging Modalities for Molecular Mapping
The development of tailored imaging agents is a powerful tool for understanding disease pathology and drug action at a molecular level. Future research should explore the integration of the this compound scaffold with advanced bio-imaging modalities.
This can be achieved by labeling the compound with a suitable imaging probe:
Radiolabeling for PET and SPECT: The introduction of a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹²³I) isotope would enable in vivo imaging using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov For example, a related compound, N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide, has been successfully used for PET imaging of 5-HT1A receptors. nih.gov This approach would allow for the non-invasive visualization and quantification of the compound's target engagement in the brain and other organs.
Fluorescent Labeling for Optical Imaging: Conjugation of a fluorescent dye to the molecule could create a probe for use in fluorescence microscopy and other optical imaging techniques. This would be particularly valuable for studying the compound's subcellular localization and its interaction with target proteins in vitro.
These imaging analogues would be instrumental in preclinical studies to assess target occupancy, optimize dosing regimens, and provide insights into the compound's mechanism of action in living systems.
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery. arxiv.org These technologies can be powerfully applied to the de novo design of novel compounds based on the this compound scaffold.
Future research in this area could involve:
Generative Models: AI-powered generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large chemical datasets to learn the underlying rules of chemical space. nih.govmdpi.com These models can then generate novel molecular structures that are similar to the input scaffold but possess optimized properties.
Predictive Modeling: Machine learning models can be developed to predict the biological activity, pharmacokinetic properties (ADME), and potential toxicity of virtual compounds. mdpi.com By integrating these predictive models into the de novo design process, it is possible to prioritize the synthesis of compounds with the highest probability of success.
Structure-Based Design: When the three-dimensional structure of the biological target is known, AI can be used to design ligands that fit optimally into the binding site. digitellinc.com This structure-based approach can significantly accelerate the discovery of potent and selective inhibitors.
The use of AI and ML will enable a more efficient exploration of the vast chemical space around the this compound core, leading to the rapid identification of promising new drug candidates. nih.gov
Exploration of Undiscovered Biological Pathways and Novel Therapeutic Areas
While the initial development of this compound may have been guided by its similarity to compounds with known activities, there is significant potential for this molecule and its analogues to interact with previously undiscovered biological pathways and find utility in novel therapeutic areas.
Future exploratory research should include:
Phenotypic Screening: High-content screening of the compound and its analogues in various cell-based models can reveal unexpected biological effects. This unbiased approach can identify novel therapeutic applications that were not predicted based on the compound's structure alone.
Target Deconvolution: If a compound demonstrates an interesting phenotypic effect, a variety of techniques (e.g., affinity chromatography, chemical proteomics) can be employed to identify its molecular target(s).
Exploration of New Therapeutic Indications: The piperazine scaffold is associated with a wide range of biological activities, including anti-inflammatory, neurotropic, and anti-cancer effects. nih.govrsc.orgnih.gov Systematic screening of this compound and its derivatives against targets in these and other therapeutic areas could lead to the discovery of new medicines. For instance, a related compound, 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. nih.gov
By casting a wide net and employing modern drug discovery tools, researchers can uncover the full therapeutic potential of the this compound chemical series.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone |
| N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-fluorobenzyl)piperazine with ethylene carbonate or ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the ethanol derivative. Crystallization with diethyl ether or flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) is recommended for purification . Adjusting stoichiometry of the hydroxylation agent and reaction time (12–24 hrs) can mitigate side-product formation.
Q. How should researchers characterize the structural and thermodynamic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperazine ring and hydroxyl group.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally analogous piperazine derivatives .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. For instance, related piperazineethanol derivatives exhibit boiling points near 519 K and enthalpy of vaporization values of ~77.3 kJ/mol .
Q. What are the critical stability considerations for long-term storage of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at controlled room temperature (20–25°C). Protect from light due to potential photodegradation of the fluorobenzyl group. Monitor water content (<5.0% via Karl Fischer titration) to prevent hydrolysis of the ethanol moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Modify substituents : Replace the 2-fluorobenzyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess binding affinity to targets like serotonin or dopamine receptors.
- Bioisosteric replacements : Substitute the ethanol group with a thiol or amine to evaluate metabolic stability.
- Use radioligand binding assays (e.g., for GPCRs) and in vitro ADMET profiling (CYP450 inhibition, plasma protein binding) to prioritize derivatives .
Q. What computational strategies are effective for predicting the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with cytochrome P450 enzymes or transporters like P-glycoprotein.
- Use QSAR models (e.g., SwissADME, ProTox-II) to predict logP, bioavailability, and hepatotoxicity. For polar derivatives, prioritize descriptors like topological polar surface area (TPSA > 60 Ų) to assess blood-brain barrier penetration .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Orthogonal assays : Validate receptor-binding results using both radioligand displacement and functional assays (e.g., cAMP accumulation for GPCRs).
- Replicate studies under standardized conditions (pH 7.4, 37°C) to control for variability in cell lines or buffer systems.
- Meta-analysis : Compare results with structurally similar compounds, such as benzhydrylpiperazine derivatives, which show documented serotonin antagonism .
Q. What strategies mitigate purification challenges caused by the compound’s polar hydroxyl group?
- Methodological Answer :
- Ion-exchange chromatography : Use Dowex® resin (H⁺ form) to separate charged impurities.
- Derivatization : Temporarily protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether during synthesis to reduce polarity, followed by deprotection with TBAF .
Q. How can researchers elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
